Fluorodopa (18F)

Übersicht

Beschreibung

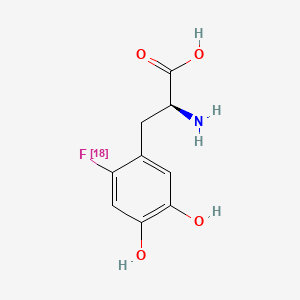

Fluorodopa (18F), also known as 6-fluoro-(18F)-L-3,4-dihydroxyphenylalanine, is a fluorinated analog of levodopa. It is primarily used as a radiotracer in positron emission tomography (PET) to visualize dopaminergic nerve terminals in the striatum. This compound is particularly valuable in the evaluation of Parkinsonian syndromes and other neurodegenerative diseases .

Vorbereitungsmethoden

Fluorodopa (18F) kann über zwei Hauptwege synthetisiert werden: den elektrophilen Weg und den nukleophilen Weg.

Elektrophiler Weg: Diese Methode beinhaltet die Reaktion von Fluor-18-Gas mit einem Trialkylstannyl-Vorläufer, gefolgt von der Hydrolyse von Schutzgruppen und der Reinigung.

Nukleophiler Weg: Diese Methode beinhaltet die Verwendung von Fluor-18-Fluorid in einem mehrstufigen Verfahren.

In der industriellen Produktion wird der nukleophile Weg aufgrund seiner höheren spezifischen Aktivität und Effizienz oft bevorzugt.

Analyse Chemischer Reaktionen

Fluorodopa (18F) durchläuft mehrere wichtige Reaktionen:

Decarboxylierung: Im Striatum wird Fluorodopa (18F) durch aromatische Aminosäure-Decarboxylase zu Fluorodopamin (18F) decarboxyliert.

Oxidation: Fluorodopamin (18F) wird weiter durch Monoaminoxidase zu 6-Fluor-3,4-Dihydroxyphenylessigsäure metabolisiert.

Methylierung: Der letzte Schritt beinhaltet die Methylierung durch Catechol-O-Methyltransferase, um 6-Fluorhomovanillinsäure zu produzieren.

Wissenschaftliche Forschungsanwendungen

Neurological Applications

1.1 Diagnosis of Parkinsonian Syndromes

Fluorodopa (18F) is extensively used in the diagnosis of Parkinsonian syndromes, which include conditions characterized by the degeneration of dopaminergic neurons in the striatum. The compound is administered intravenously prior to PET scans, allowing clinicians to visualize and assess the integrity of dopaminergic nerve terminals.

- Clinical Trials : A pivotal study involving 56 patients demonstrated that Fluorodopa (18F) PET imaging significantly enhanced diagnostic accuracy when compared to clinical standards established 6-9 months post-imaging. The study reported a high positive predictive value, confirming its utility in clinical settings .

1.2 Evaluation of Neuroendocrine Tumors

Recent research has expanded the applications of Fluorodopa (18F) beyond movement disorders to include neuroendocrine tumors. Its ability to localize and characterize these tumors has been highlighted in multiple studies:

- Case Studies : A review indicated that Fluorodopa (18F) PET was effective in distinguishing low-grade from high-grade gliomas, with sensitivity rates ranging from 85% to 100% . Another study showed that it could accurately delineate tumor boundaries in gliomas involving the basal ganglia, providing critical insights for surgical planning .

Oncological Applications

2.1 Imaging of Brain Tumors

Fluorodopa (18F) has shown promise in the detection and characterization of brain tumors, particularly those with neuroendocrine differentiation such as carcinoids and gastroenteropancreatic tumors.

- Research Findings : A meta-analysis demonstrated that Fluorodopa (18F) PET outperformed other amino acid tracers like 11C-MET and 18F-FET in terms of sensitivity and specificity for tumor progression assessment . This capability is particularly valuable in cases where conventional imaging fails to identify tumors.

2.2 Other Malignant Diseases

Emerging evidence suggests that Fluorodopa (18F) may also be beneficial in imaging other malignancies, including pheochromocytoma and pancreatic adenocarcinoma. Enhanced synthesis techniques have improved the yield and purity of Fluorodopa (18F), facilitating its use in these contexts .

Summary Table: Applications of Fluorodopa (18F)

Wirkmechanismus

Fluorodopa (18F) is transported into presynaptic neurons via the neutral amino acid transporter. Once inside the neuron, it is decarboxylated by aromatic amino acid decarboxylase to form fluorodopamine (18F), which is then stored in catecholamine-storage vesicles . The accumulation of fluorodopamine (18F) in the striatum can be visualized using PET, providing insights into dopaminergic function .

Vergleich Mit ähnlichen Verbindungen

Fluorodopa (18F) wird häufig mit anderen Radiotracern verglichen, die in der PET-Bildgebung verwendet werden, wie z. B.:

Fluorodesoxyglucose (18F-FDG): Wird zur Bildgebung des Glukosemetabolismus in verschiedenen Geweben verwendet.

Fluorothymidin (18F-FLT): Wird zur Bildgebung der Zellproliferation verwendet.

Fluoromisonidazol (18F-FMISO): Wird zur Bildgebung von Hypoxie in Tumoren verwendet.

Fluorodopa (18F) ist einzigartig in seiner Fähigkeit, gezielt dopaminerge Neuronen anzusprechen, was es besonders wertvoll für die Untersuchung neurodegenerativer Erkrankungen macht .

Biologische Aktivität

Fluorodopa (18F), also known as 6-[^18F]fluoro-L-DOPA or FDOPA, is a radiopharmaceutical used primarily in positron emission tomography (PET) imaging to assess dopaminergic function in the brain. This compound is particularly significant in diagnosing and monitoring Parkinsonian syndromes and certain types of brain tumors. This article will explore its biological activity, pharmacokinetics, pharmacodynamics, and clinical applications, supported by data tables and research findings.

1. Overview of Fluorodopa (18F)

Fluorodopa is a derivative of L-DOPA that has been labeled with the radioactive isotope fluorine-18. It serves as a precursor for dopamine and crosses the blood-brain barrier via the large neutral amino acid transporter (LAT1). Once inside the brain, FDOPA is decarboxylated by aromatic amino acid decarboxylase (AAAD) to produce fluorodopamine, which is then stored in dopaminergic neurons.

2. Pharmacokinetics

The pharmacokinetics of Fluorodopa (18F) involves its absorption, distribution, metabolism, and excretion. Key findings include:

- Biodistribution : Studies indicate significant uptake in the striatum, kidneys, and pancreas . The compound exhibits a bi-exponential elimination profile with two biological half-lives: approximately 12 hours (67-94% of activity) and 1.7–3.9 hours (6-33% of activity) .

- Excretion : Approximately 50% of the radioactivity is eliminated through the kidneys within 0.7 hours, with the remaining 50% excreted over 12 hours .

Table 1: Pharmacokinetic Parameters of Fluorodopa (18F)

| Parameter | Value |

|---|---|

| Biological Half-Life | 12 hours / 1.7–3.9 hours |

| Kidney Excretion Half-Life | 0.7 hours / 12 hours |

| Uptake in Striatum | Significant |

| Metabolism | Converted to fluorodopamine |

3. Pharmacodynamics

The pharmacodynamics of Fluorodopa (18F) relates to its effects on biological systems:

- Dopaminergic Activity : In patients with Parkinson's disease, FDOPA uptake correlates with dopaminergic neuron integrity. Studies show reduced FDOPA uptake in the putamen and caudate nucleus, associated with cognitive impairment .

- Schizophrenia : Elevated turnover rates of fluorodopamine have been observed in untreated schizophrenia patients, indicating altered dopaminergic activity .

Table 2: Key Pharmacodynamic Findings

| Condition | FDOPA Uptake Observations |

|---|---|

| Parkinson's Disease | Reduced uptake in putamen (36% of control mean) |

| Schizophrenia | Nearly twofold increase in striatal turnover rates |

4. Clinical Applications

Fluorodopa (18F) is primarily used for:

- Diagnosis of Parkinsonian Syndromes : It helps visualize dopaminergic nerve terminals in patients suspected of having Parkinson's disease .

- Tumor Imaging : Recent studies suggest that FDOPA PET can differentiate between low-grade and high-grade gliomas effectively. A meta-analysis showed a pooled sensitivity of 85–100% for tumor progression detection .

Case Study Example

A study involving 28 patients with Parkinson's disease demonstrated that reduced FDOPA uptake correlated with cognitive impairments assessed through neuropsychological tests. The severity of motor symptoms was negatively correlated with FDOPA uptake in both the putamen and caudate nucleus .

5. Conclusion

Fluorodopa (18F) plays a crucial role in neuroimaging, particularly for assessing dopaminergic function in neurological disorders such as Parkinson's disease and schizophrenia. Its ability to cross the blood-brain barrier and its specific uptake patterns make it an invaluable tool for clinicians seeking to diagnose and monitor these conditions effectively.

Eigenschaften

CAS-Nummer |

92812-82-3 |

|---|---|

Molekularformel |

C9H10FNO4 |

Molekulargewicht |

214.18 g/mol |

IUPAC-Name |

(2S)-2-amino-3-(2-(18F)fluoranyl-4,5-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H10FNO4/c10-5-3-8(13)7(12)2-4(5)1-6(11)9(14)15/h2-3,6,12-13H,1,11H2,(H,14,15)/t6-/m0/s1/i10-1 |

InChI-Schlüssel |

PAXWQORCRCBOCU-RPDRGXCHSA-N |

SMILES |

C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N |

Isomerische SMILES |

C1=C(C(=CC(=C1O)O)[18F])C[C@@H](C(=O)O)N |

Kanonische SMILES |

C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N |

Aussehen |

Solid powder |

Key on ui other cas no. |

92812-82-3 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(18)F-dopa 18F-FDOPA 2-fluoro-5-hydroxytyrosine 3,4-dihydroxy-6-fluorophenylalanine 3-(2-fluoro-(18)F-4,5-dihydroxyphenyl)-L-alanine 6-(18F)fluoro-L-3,4-dihydroxyphenylalanine 6-(18F)fluoro-L-DOPA 6-fluoro-DOPA 6-fluorodopa fluorodopa fluorodopa F 18 fluorodopa F 18, (18)F-labeled cpd fluorodopa F-18 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.